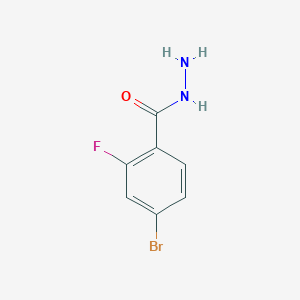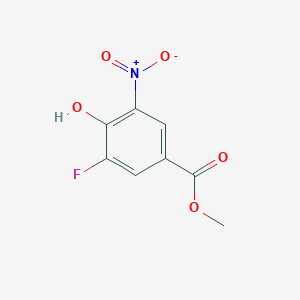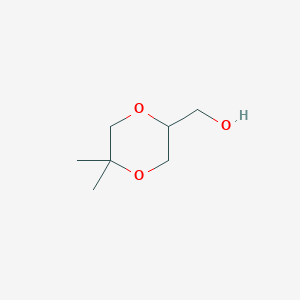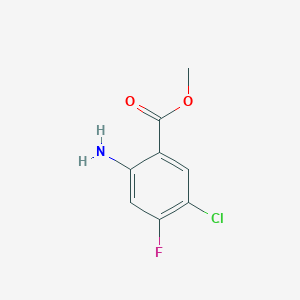
2-(3-氟-4-(三氟甲基)苄基)异烟酸甲酯
描述
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of high electron density around the oxygen, nitrogen, and fluorine atoms, and regions of low electron density around the carbon and hydrogen atoms .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. The presence of the trifluoromethyl group, the benzyl group, and the isonicotinate group could each influence the compound’s reactivity .
科学研究应用
氟化合物的合成
2-(3-氟-4-(三氟甲基)苄基)异烟酸甲酯及其衍生物是氟化合物的合成中必不可少的,由于其独特的特性,在制药和农用化学品中发挥着至关重要的作用。例如,合成[18F]2-脱氧-2-氟-D-甘露糖的立体选择性方法展示了氟化中间体在生产用于断层扫描研究的放射性标记化合物的应用 (Luxen 等人,1986)。类似地,具有氟原子的季立构中心的对映选择性构筑强调了氟化在制造具有特定手性的化合物中的重要性,这对于药物开发至关重要 (Ihara 等人,1992)。
氟环己烷和功能化
对氟环己烷的研究,例如对六个 H-三氟甲基十氟和两个 2H,4H-三氟甲基壬氟环己烷的研究,展示了氟化环己烷在材料科学和氟化学中的潜在应用的探索 (Alsop 等人,1982)。1,3-双(三氟甲基)苯的区域选择性功能化进一步证明了氟原子战略性地结合到芳香族化合物中,这可以导致合成化学中可用的新官能团和反应模式 (Dmowski 和 Piasecka-Maciejewska,1998)。
三氟甲基化试剂和抑制剂
3-氧代-ω-氟磺酰全氟戊酸甲酯作为有机卤化物的一种多功能三氟甲基化试剂,说明了引入三氟甲基基团到各种底物的试剂的开发,这是制药和农用化学品中的一个关键改进 (Chen 和 Duan,1993)。对三种三氟甲基取代的原卟啉原 IX 氧化酶抑制剂的研究表明,氟化化合物在设计可能与疾病治疗或除草剂相关的抑制剂中的作用 (Li 等人,2005)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
methyl 2-[[3-fluoro-4-(trifluoromethyl)phenyl]methyl]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F4NO2/c1-22-14(21)10-4-5-20-11(8-10)6-9-2-3-12(13(16)7-9)15(17,18)19/h2-5,7-8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFYYBMXOUTUOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)CC2=CC(=C(C=C2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-fluoro-4-(trifluoromethyl)benzyl)isonicotinate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


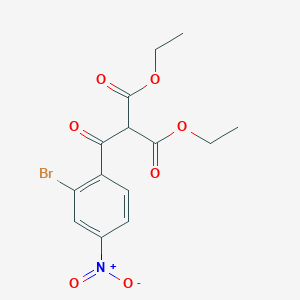
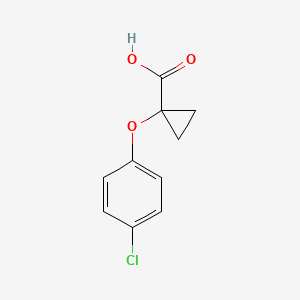
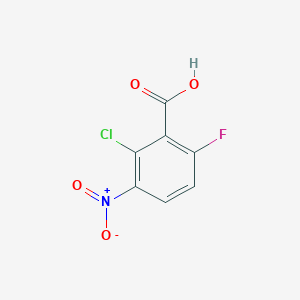
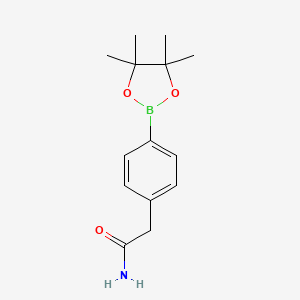
![Thieno[3,2-b]pyridine-7-carbonitrile](/img/structure/B1456371.png)
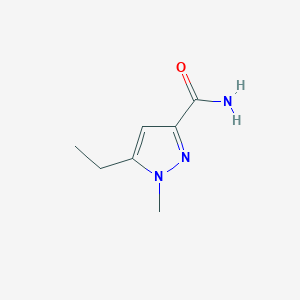

![N-[(2-Chloro-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1456376.png)
